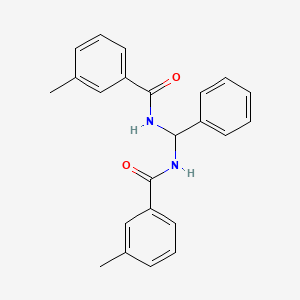
N,N'-(phenylmethanediyl)bis(3-methylbenzamide)
Übersicht
Beschreibung
N,N’-(phenylmethanediyl)bis(3-methylbenzamide) is an organic compound that belongs to the class of amides. This compound is characterized by the presence of two 3-methylbenzamide groups connected through a phenylmethanediyl linker. Amides are known for their significant roles in various fields, including pharmaceuticals, agrochemicals, and polymers.
Wirkmechanismus
Target of Action
It is structurally similar to n,n-diethyl-3-methylbenzamide (deet), a well-known insect repellent . DEET has been shown to interact with olfactory receptors in insects, particularly bed bugs
Mode of Action
Deet, a structurally similar compound, has been shown to function as a stimulus that triggers avoidance behaviors in insects . It also acts as a molecular “confusant” for interrupting the host odor recognition in the odorant receptors of bed bugs . It’s possible that N,N’-(phenylmethanediyl)bis(3-methylbenzamide) may have a similar mode of action.
Biochemical Pathways
Deet has been shown to inhibit cholinesterase activity in both insect and mammalian neuronal preparations
Result of Action
Based on the known effects of deet, it’s plausible that n,n’-(phenylmethanediyl)bis(3-methylbenzamide) could trigger avoidance behaviors in insects and interrupt their odor recognition .
Action Environment
It’s known that factors such as temperature, humidity, and the presence of other chemicals can influence the efficacy and stability of similar compounds .
Biochemische Analyse
Biochemical Properties
It is known that amides, a class of compounds to which N,N’-(phenylmethanediyl)bis(3-methylbenzamide) belongs, can interact with various enzymes, proteins, and other biomolecules . These interactions can influence biochemical reactions, although the specific nature of these interactions for N,N’-(phenylmethanediyl)bis(3-methylbenzamide) is not currently known.
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(phenylmethanediyl)bis(3-methylbenzamide) typically involves the condensation reaction between an acid and an amine. One common method is the oxidative coupling of aldehydes or alcohols with amines or formamides. For instance, the coupling of benzoic acids with formamides can be catalyzed by copper-based catalysts, such as copper(II) chloride or copper(II) triflate .
Industrial Production Methods
In industrial settings, the production of N,N’-(phenylmethanediyl)bis(3-methylbenzamide) can be achieved through catalytic processes using metal-organic frameworks. These frameworks promote oxidative couplings, resulting in high yields and efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-(phenylmethanediyl)bis(3-methylbenzamide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amide groups can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
N,N’-(phenylmethanediyl)bis(3-methylbenzamide) has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development and as a potential therapeutic agent.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-diethyl-3-methylbenzamide: Known for its use as an insect repellent.
N,N-dimethylformamide: Commonly used as a solvent in organic synthesis.
N,N-diethylformamide: Used in similar applications as N,N-dimethylformamide.
Uniqueness
N,N’-(phenylmethanediyl)bis(3-methylbenzamide) is unique due to its specific structure, which imparts distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
3-methyl-N-[[(3-methylbenzoyl)amino]-phenylmethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O2/c1-16-8-6-12-19(14-16)22(26)24-21(18-10-4-3-5-11-18)25-23(27)20-13-7-9-17(2)15-20/h3-15,21H,1-2H3,(H,24,26)(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPANCLNNQDCZMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC(C2=CC=CC=C2)NC(=O)C3=CC=CC(=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


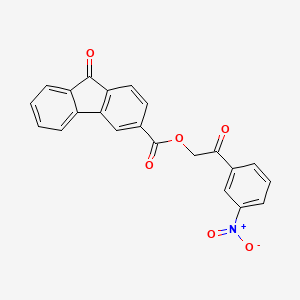
![2-iodo-5-[(2-methylbenzoyl)amino]benzoic acid](/img/structure/B3674948.png)
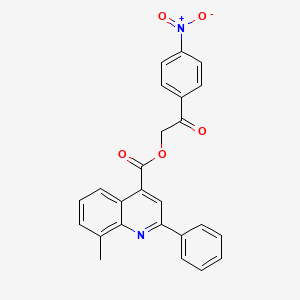

![3-{5-[(4-bromobenzoyl)amino]-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}phenyl acetate](/img/structure/B3674974.png)
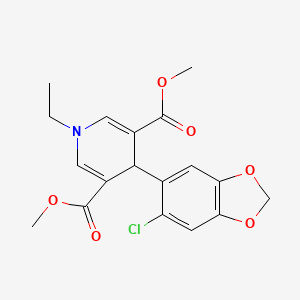
![(5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-1-[3-(trifluoromethyl)phenyl]-1,3-diazinane-2,4,6-trione](/img/structure/B3674992.png)
![(5Z)-5-[(2-chloro-3,4-diethoxyphenyl)methylidene]-1-(4-chlorophenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B3674993.png)
![2-({[(4-chlorobenzyl)thio]acetyl}amino)-4,5-dimethoxybenzoic acid](/img/structure/B3675001.png)
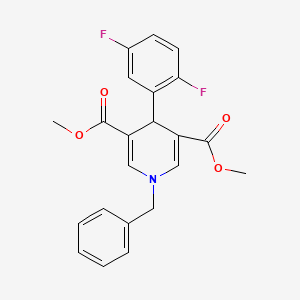

![2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3675040.png)
![5-(4-nitrophenoxy)-2-[4-(4-pyridinylmethyl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3675047.png)
![4-({[(2-isobutyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}methyl)benzoic acid](/img/structure/B3675056.png)
